Home > Products > Screening Compounds P33643 > 8-Bromo-2-chloro-6-iodoquinazoline
8-Bromo-2-chloro-6-iodoquinazoline -

8-Bromo-2-chloro-6-iodoquinazoline

Catalog Number: EVT-15029229
CAS Number:
Molecular Formula: C8H3BrClIN2
Molecular Weight: 369.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-2-chloro-6-iodoquinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by the presence of three halogen substituents: bromine, chlorine, and iodine. Its molecular formula is C_8H_4BrClN_2, and it has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities. The presence of multiple halogens significantly influences its chemical behavior, making it a subject of interest for various applications in scientific research.

Source

The compound is synthesized from simpler quinazoline derivatives through halogenation reactions, which introduce the bromine, chlorine, and iodine substituents at specific positions on the quinazoline ring. This synthetic route allows for the exploration of its chemical properties and biological activities.

Classification

8-Bromo-2-chloro-6-iodoquinazoline is classified as a halogenated quinazoline derivative. It falls under the category of heterocyclic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

Methods

The synthesis of 8-Bromo-2-chloro-6-iodoquinazoline typically involves several key steps:

  1. Starting Material: The synthesis begins with a suitable quinazoline precursor.
  2. Halogenation: Bromination, chlorination, and iodination reactions are performed sequentially or simultaneously to introduce the respective halogen substituents at the 2, 6, and 8 positions.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound.

Technical Details

The halogenation reactions often require specific conditions such as temperature control and the use of catalysts or solvents to enhance yield and selectivity. For example, bromination can be achieved using bromine in acetic acid, while chlorination may involve thionyl chloride or phosphorus pentachloride. Iodination is typically performed using iodine in the presence of a Lewis acid catalyst.

Molecular Structure Analysis

Structure

The molecular structure of 8-Bromo-2-chloro-6-iodoquinazoline features a quinazoline core with three halogen substituents:

  • Bromine at position 8
  • Chlorine at position 2
  • Iodine at position 6

This arrangement contributes to its unique chemical properties and reactivity patterns.

Chemical Reactions Analysis

Reactions

8-Bromo-2-chloro-6-iodoquinazoline can participate in various chemical reactions due to its halogen substituents:

  1. Nucleophilic Substitution: The halogens can be replaced by nucleophiles under appropriate conditions.
  2. Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form more complex structures.
  3. Reduction Reactions: The compound may also be reduced to yield less halogenated derivatives.

Technical Details

The reactivity of this compound is largely dictated by the nature of its halogens; for example, bromine is more reactive than chlorine in nucleophilic substitution reactions, while iodine can enhance reactivity due to its larger size and lower electronegativity.

Mechanism of Action

Process

Preliminary studies suggest that 8-Bromo-2-chloro-6-iodoquinazoline exhibits potential biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action likely involves:

  1. Enzyme Inhibition: The compound may inhibit specific kinases involved in cancer cell proliferation.
  2. Target Binding: Interaction studies indicate that it binds to various biological targets, potentially disrupting disease pathways.

Data

Research indicates that compounds with similar structures have shown efficacy against cancer cell lines and microbial pathogens, suggesting that 8-Bromo-2-chloro-6-iodoquinazoline could have similar therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.7 g/cm³
  • Boiling Point: Estimated around 325 °C
  • Melting Point: Not specified

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
  • Stability: Stable under normal conditions but sensitive to moisture and light.

These properties influence its handling and storage conditions in laboratory settings.

Applications

Scientific Uses

8-Bromo-2-chloro-6-iodoquinazoline has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
  2. Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  3. Biological Studies: Explored for antimicrobial properties against various pathogens.

The unique combination of halogens enhances its interaction with biological targets, making it a valuable compound for targeted research and applications in drug discovery and development.

Synthetic Methodologies for 8-Bromo-2-chloro-6-iodoquinazoline

Halogenation Strategies in Quinazoline Core Functionalization

The synthesis of 8-bromo-2-chloro-6-iodoquinazoline exemplifies the strategic orchestration of halogenation techniques on the quinazoline scaffold. This multi-halogenated derivative requires precise sequential installation of halogen atoms at specific positions (C-2, C-6, C-8), leveraging distinct chemical pathways for each site. The quinazoline nucleus exhibits position-dependent reactivity: C-4 and C-2 positions are electronically activated for nucleophilic substitution due to adjacent nitrogen atoms, while electrophilic substitution favors electron-rich positions like C-5, C-6, C-7, and C-8.

The standard synthetic route employs sequential site-directed halogenation starting from minimally functionalized quinazoline precursors. Chlorination typically targets C-2 via chlorodehydroxylation of quinazolin-4(3H)-ones using phosphorus oxychloride (POCl₃) – a reaction proceeding through a Vilsmeier-Haack-type intermediate with yields exceeding 85% [1]. Bromination at C-8 requires electrophilic aromatic substitution (EAS), often employing molecular bromine (Br₂) in acetic acid or dichloromethane. This position is moderately activated for EAS due to the electron-donating resonance effect of the adjacent nitrogen, though yields are moderate (50-65%) due to competing polybromination [3]. Iodination at C-6 presents challenges due to iodine's lower electrophilicity. Strategies include:

  • Sandmeyer reaction on diazotized 6-aminoquinazolines using potassium iodide
  • Metal-catalyzed halogen exchange (halex) on 6-bromo precursors using CuI catalysts
  • Directed ortho-metalation (DoM) of quinazoline N-oxides followed by iodolysis [4] [6]

Table 1: Halogenation Methods for Quinazoline Functionalization

HalogenPositionMethodKey ReagentYield RangeLimitations
ChlorineC-2, C-4ChlorodehydroxylationPOCl₃ (with/without PCl₅)80-95%Requires anhydrous conditions
BromineC-5, C-7, C-8Electrophilic Aromatic SubstitutionBr₂ (in CH₃COOH or DCM)50-75%Polybromination side products
IodineC-6Sandmeyer reactionNaNO₂/H⁺ then KI60-80%Requires amino precursor
IodineC-6Halogen Exchange (Halex)CuI, DMF, 140-160°C40-65%Limited to activated bromides

A critical consideration is the halogen installation sequence. Installing iodine last risks displacement of bromine or chlorine during iodination due to competitive nucleophilic substitution. Therefore, a preferred sequence involves: (1) C-8 bromination (EAS), (2) C-2 chlorination (POCl₃), (3) C-6 iodination (Sandmeyer or metal catalysis), leveraging both electronic and steric factors to minimize interference [1] [4].

Regioselective Bromination and Iodination Techniques

Regiocontrol during bromination and iodination is paramount for synthesizing 8-bromo-2-chloro-6-iodoquinazoline, as incorrect halogen placement compromises downstream utility. C-8 bromination exploits the inherent electron-rich character of the fused benzene ring, particularly at positions ortho to the bridgehead nitrogen (N1). Positioning at C-8 (rather than C-5, C-6, or C-7) is achieved through:

  • Substrate blocking: Starting from 4-chloro-6-aminoquinazolines where the C-6 amino group sterically hinders adjacent positions (C-5 and C-7) and electronically deactivates C-5/C-7 towards electrophilic attack.
  • Solvent-controlled selectivity: Using polar aprotic solvents (DMF, DMSO) enhances electrophile solvation, favoring attack at the less-hindered C-8 position over C-5/C-7. Non-polar solvents (CH₂Cl₂) often yield mixtures [3] [4].
  • Lewis acid moderation: Employing FeCl₃ or AlCl₃ as Lewis acid catalysts at low temperatures (-10°C to 0°C) minimizes polybromination while enhancing C-8 selectivity through complexation with the quinazoline nitrogen atoms [6].

C-6 iodination demands distinct strategies due to the electron-withdrawing nature of existing halogens (Cl at C-2, Br at C-8). The direct electrophilic iodination is ineffective at C-6 under these conditions. Instead, directed metalation strategies prove essential:

  • N-Oxide Directed Metalation: Quinazoline conversion to N-oxide using m-CPBA activates C-6 for regioselective deprotonation with strong bases (n-BuLi, LDA at -78°C). Subsequent quenching with I₂ provides 6-iodoquinazoline N-oxides, reduced back to quinazoline using PCl₃ or TiCl₃ [4].
  • Halogen-Dance Metathesis: Treatment of 8-bromo-2-chloroquinazoline with lithium diisopropylamide (LDA) induces bromine migration from C-8 to C-6 via a ring-walk mechanism, followed by trapping with electrophiles. However, this approach risks decomposition and requires ultra-low temperatures (-100°C) [6].
  • Transition-Metal Mediated C-H Activation: Pd(0)/Cu(I) co-catalysis enables direct C-6 iodination using NIS (N-iodosuccinimide). Ligand choice (e.g., phenanthroline derivatives) and silver additives (Ag₂CO₃) enhance C-6 selectivity by coordinating to the adjacent nitrogen and blocking competing sites [5] [6].

Table 2: Regioselective Halogenation Techniques for C-6 and C-8 Functionalization

PositionMethodConditionsKey Selectivity FactorReported Yield
C-8 BrominationElectrophilic Aromatic SubstitutionBr₂ (1.05 eq), CH₂Cl₂, 0°C, 2hInherent C-8 activation67%
C-8 BrominationLewis Acid-Mediated EASBr₂ (1.0 eq), FeCl₃ (0.1 eq), DCM, -10°C, 1hSteric hindrance from C-6 substituent82%
C-6 IodinationDirected Ortho-Metalation (N-oxide)n-BuLi (1.1 eq), I₂ (1.5 eq), THF, -78°C → RTN-oxide complexation with Li⁺75%
C-6 IodinationPd/Cu-Catalyzed C-H ActivationPd(OAc)₂ (5 mol%), CuI (10 mol%), phenanthroline (10 mol%), NIS (1.2 eq), Ag₂CO₃ (2.0 eq), DMF, 100°CLigand-directed C-H cleavage68%

The steric and electronic profile of existing halogens significantly influences subsequent reactions. The C-2 chlorine exerts a strong electron-withdrawing effect, deactivating the pyrimidine ring toward electrophiles but activating it toward nucleophiles. C-8 bromine, while moderately deactivating, primarily exerts steric influence. Computational studies (DFT, B3LYP/6-311G(d)) confirm C-6 possesses the highest electron density in 8-bromo-2-chloroquinazoline, rationalizing its susceptibility to directed metalation or oxidative addition [4].

Catalytic Approaches for Sequential Halogen Incorporation

Transition metal catalysis offers efficient routes to 8-bromo-2-chloro-6-iodoquinazoline by enabling chemo- and regioselective halogenations under milder conditions than classical methods. Key strategies leverage palladium, copper, and iron complexes to orchestrate sequential C-H functionalization or halogen exchange.

Palladium-Catalyzed Sequential Halogenation exploits the differential reactivity of Csp²-X bonds and the tunability of Pd-phosphine complexes. A benchmark approach starts from 4-chloro-6-iodoquinazoline (readily available from 6-amino precursors). The intrinsically weaker Csp²-I bond (BDE ~66.45 kcal/mol) undergoes selective Sonogashira or Suzuki coupling at C-6 before installing bromine at C-8. After C-6 functionalization, electrophilic bromination targets C-8. Conversely, Stille or Negishi coupling can introduce carbon groups at C-4 later via the activated C-Cl bond (BDE ~83.14 kcal/mol) [4]:

  • C-6 Iodination Retention Strategy:
  • Step 1: Sonogashira Coupling at C-6 of 4-chloro-6-iodoquinazoline with terminal alkyne (PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, THF, rt)
  • Step 2: Electrophilic Bromination at C-8 (Br₂, FeCl₃, CH₂Cl₂, 0°C)
  • Step 3: Retention of C-4 Chlorine for downstream cross-coupling

Copper-Catalyzed Halogen Exchange (Halex) is pivotal for installing iodine at C-6 on brominated precursors. Using CuI (1.5-2.0 equiv) in high-boiling polar aprotic solvents (DMF, NMP, 140-160°C) facilitates the conversion of 6-bromo-8-bromo-2-chloroquinazoline to the 6-iodo derivative. This Finkelstein-type reaction proceeds via a single-electron transfer (SET) mechanism, with iodide displacing bromide at the electron-deficient C-6 position activated by neighboring nitrogens. Yields range from 60-75% but require optimization to minimize homocoupling byproducts [5] [9].

Iron and Manganese Catalysis provides sustainable alternatives for key steps. Manganese dioxide (α-MnO₂) catalyzes oxidative bromination using HBr/H₂O₂, selectively functionalizing C-8 in 2-chloroquinazolines. Iron(III) chloride (FeCl₃), acting as both Lewis acid catalyst and bromine complexant, enables controlled monobromination at C-8 in dichloromethane at -10°C (yield: 82%) [5] [6]. For iodination, FeCl₃-catalyzed diazotization-iodination sequences convert C-6 amino groups to iodine using isoamyl nitrite (O₂N-Amyl) and KI:

Example Protocol: 6-Amino-8-bromo-2-chloroquinazoline (1.0 eq) dissolved in THF, treated with iso-amyl nitrite (2.0 eq) added dropwise at 60°C over 3-4 hours. After consumption of starting material (TLC monitoring), reaction cooled to RT, concentrated, and purified by flash chromatography to afford 8-bromo-2-chloro-6-iodoquinazoline (Yield: 67%) [9].

Table 3: Catalytic Systems for Sequential Halogenation

Catalyst SystemPrimary FunctionHalogen SequenceKey AdvantageReported Yield for Final Trihalide
PdCl₂(PPh₃)₂/CuISonogashira at C-6, then EAS at C-8I→Br (C-6 first)Orthogonality; preserves C-4-Cl for functionalization58% (over 3 steps)
CuI (high temp)Halogen exchange at C-6Br (C-6) → I (C-6)Direct conversion; avoids diazotization65%
FeCl₃ (Lewis acid)Regioselective EAS at C-8Br installation after C-2 ClHigh C-8 selectivity under cryogenic conditions70% (for bromination step)
MnO₂ / HBr-H₂O₂Oxidative bromination at C-8Br introduction late stageAvoids molecular bromine; greener approach63%

Crucially, catalyst poisoning by nitrogen atoms in the quinazoline core must be mitigated. Strategies include:

  • Using N-protected quinazolines (e.g., N-3-Boc derivatives) during Pd-catalysis
  • Employing electron-deficient phosphines (e.g., SPhos, XPhos) resistant to coordination by Lewis basic sites
  • Adding silver salts (Ag₂CO₃, AgOAc) to sequester halides and prevent catalyst deactivation [4] [6].

Optimization of Reaction Conditions for Multi-Halogenated Derivatives

Synthesizing 8-bromo-2-chloro-6-iodoquinazoline efficiently demands meticulous optimization of reaction parameters at each halogenation step to maximize yield, purity, and regioselectivity while minimizing decomposition and side reactions.

Solvent Optimization profoundly impacts reaction rates and selectivity:

  • POCl₃ for Chlorination: Serves as both reagent and solvent for C-2/C-4 chlorinations. Adding co-solvents (toluene, chlorobenzene) lowers viscosity and improves mixing but may reduce electrophilicity. Catalytic amounts of PCl₅ or N,N-dimethylaniline enhance chlorination efficiency by generating more potent chlorinating agents (e.g., POCl₂⁺). Reflux (105-110°C) is typically required, but microwave irradiation (150°C, sealed vessel) reduces time from hours to minutes [1] [7].
  • Bromination Solvents: Dichloromethane (DCM) offers excellent solubility for quinazolines and facilitates moderate reaction control. Acetic acid enhances bromine solubility and stabilizes bromonium ions but risks esterification of sensitive precursors. Switching to 1,2-dichloroethane (DCE) or carbon tetrachloride (CCl₄) suppresses polybromination due to lower polarity [3].
  • Iodination Media: High-polarity solvents (DMF, DMAc) are essential for Cu-catalyzed halogen exchange by solubilizing inorganic iodides (KI, CuI) and facilitating SET processes. For Sandmeyer iodinations, aqueous-organic mixtures (THF:H₂O, 4:1) with acetic acid buffering (pH 4-5) prevent diazonium decomposition and enhance I⁻ nucleophilicity [9].

Temperature and Stoichiometry Control:

  • Bromination: Strict temperature control (-10°C to 0°C) using ice-salt baths is mandatory for C-8 monobromination to suppress dibromide formation. Bromine stoichiometry must be tightly regulated (1.05–1.1 eq). Sub-stoichiometric bromine (0.8 eq) leads to incomplete reaction, while excess (>1.2 eq) causes C-5/C-7 bromination.
  • Iodination: Diazotization with iso-amyl nitrite or NaNO₂ requires gradual addition at 50-60°C to control N₂ gas evolution. For Sandmeyer reactions, immediate KI addition post-diazotization minimizes diazonium hydrolysis. Cu-catalyzed Halex demands high temperatures (140-160°C) but prolonged heating (>6 hours) induces dehalogenation or homocoupling [5] [9].

Halogen Source Optimization:

  • Chlorination: POCl₃ remains optimal, but oxalyl chloride/DMF complexes offer safer, more controllable alternatives for lab-scale synthesis.
  • Bromination: Molecular bromine (Br₂) delivers highest yields but poses handling hazards. Pyridinium tribromide or N-bromosuccinimide (NBS) in DMF provides safer, more selective alternatives, particularly for electron-deficient substrates.
  • Iodination: N-iodosuccinimide (NIS) is ideal for electrophilic or Pd-catalyzed iodination but expensive for large scale. KI remains cost-effective for Sandmeyer or Halex reactions, especially with oxidants (KIO₃, H₂O₂) to regenerate I⁺ species [3] [4].

Purification Challenges and Solutions:Multi-halogenated quinazolines exhibit similar polarities, complicating separation by standard silica chromatography. Optimized approaches include:

  • Gradient Elution: Slow gradients from non-polar (hexanes) to moderately polar (EtOAc:hexanes 1:4) eluents
  • Mixed-Bed Chromatography: Silica impregnated with AgNO₃ (5-10% w/w) to resolve halogens via π-complexation
  • Crystallization: Exploiting solubility differences in ethanol/water or toluene/heptane mixtures [8]

Table 4: Optimized Conditions for Key Halogenation Steps in 8-Bromo-2-chloro-6-iodoquinazoline Synthesis

StepOptimal ConditionsHalogen Source & EquivTemperature & TimeCritical Parameters
C-2 ChlorinationPOCl₃ (neat), PCl₅ (0.1 eq), refluxPOCl₃ (15 eq)110°C, 6-8 hAnhydrous conditions; N₂ atmosphere
C-8 BrominationBr₂, FeCl₃ (0.1 eq) in DCMBr₂ (1.05 eq)-10°C, 1 h → 0°C, 1 hSlow Br₂ addition; strict temp control
C-6 Iodination (Sandmeyer)NaNO₂ (1.2 eq) in aq. H₂SO₄/THF, then KI (2.0 eq)KI (2.0 eq)Diazotization: 0°C, 30 min; Iodination: 25°C, 1 hpH control during diazotization
C-6 Iodination (Halex)CuI (1.5 eq), DMF, sealed tubeCuI (1.5 eq)160°C, 4-6 hOxygen-free; molecular sieves to dry solvent

Properties

Product Name

8-Bromo-2-chloro-6-iodoquinazoline

IUPAC Name

8-bromo-2-chloro-6-iodoquinazoline

Molecular Formula

C8H3BrClIN2

Molecular Weight

369.38 g/mol

InChI

InChI=1S/C8H3BrClIN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H

InChI Key

FMOJESWTEYBFTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.